

Application of Hydroxy-PEG1-acid sodium salt in Antibody-Drug Conjugates (ADCs)

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Compound of Interest

Compound Name: Hydroxy-PEG1-acid sodium salt

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Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. **Hydroxy-PEG1-acid sodium salt** is a short, hydrophilic, and heterobifunctional linker that offers distinct advantages in ADC development. Its single polyethylene glycol (PEG) unit enhances the solubility and stability of the ADC, while its terminal hydroxyl and carboxylic acid groups provide versatile handles for conjugation.^{[1][2][3]}

This document provides detailed application notes and protocols for the use of **Hydroxy-PEG1-acid sodium salt** in the synthesis and characterization of ADCs.

Core Advantages of a Short PEG Linker in ADCs

The incorporation of a short PEG linker, such as Hydroxy-PEG1-acid, can offer several benefits:

- **Enhanced Solubility and Stability:** The hydrophilic nature of the PEG moiety can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.^{[3][4][5]}

- **Improved Pharmacokinetics:** PEGylation is known to increase the hydrodynamic size of molecules, which can lead to reduced renal clearance and a longer circulation half-life of the ADC. This prolonged exposure can enhance the opportunity for the ADC to reach its target tumor cells.[\[4\]](#)[\[6\]](#)
- **Reduced Immunogenicity:** The PEG chain can shield the cytotoxic drug and potentially immunogenic epitopes on the antibody, thereby reducing the risk of an immune response against the ADC.[\[4\]](#)
- **Controlled Drug-to-Antibody Ratio (DAR):** The use of a discrete PEG linker facilitates more controlled and reproducible conjugation chemistry, leading to a more homogeneous ADC product with a defined DAR.[\[4\]](#)

Data Presentation

The inclusion and length of a PEG linker significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs with and without PEG linkers.

Table 1: Impact of PEGylation on ADC Half-Life and In Vitro Cytotoxicity

Conjugate	PEG Moiety	Half-Life Extension (fold increase)	In Vitro Cytotoxicity Reduction (fold increase in IC50)
ZHER2-SMCC-MMAE	None	1.0	1.0
ZHER2-PEG4K-MMAE	4 kDa PEG	2.5	4.5
ZHER2-PEG10K-MMAE	10 kDa PEG	11.2	22.0

Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains can lead to a more pronounced effect.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Effect of PEG Linker Length on ADC Clearance

PEG Linker Length	Clearance Rate (relative to no PEG)
No PEG	1.00
PEG2	0.82
PEG4	0.65
PEG8	0.29
PEG12	0.29
PEG24	0.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This demonstrates that even short PEG chains can reduce the clearance rate, with a plateau effect observed with longer chains.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using **Hydroxy-PEG1-acid sodium salt**. Optimization of reaction conditions may be necessary for specific antibodies and cytotoxic drugs.

Protocol 1: Two-Step ADC Conjugation via Lysine Residues

This protocol describes the conjugation of a cytotoxic drug to an antibody through the surface-exposed lysine residues using the Hydroxy-PEG1-acid linker.

Step 1: Activation of **Hydroxy-PEG1-acid sodium salt** and Conjugation to a Drug

This step involves the activation of the carboxylic acid group on the PEG linker and its reaction with an amine-containing cytotoxic drug.

- Materials:

- **Hydroxy-PEG1-acid sodium salt**
- Amine-containing cytotoxic drug
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, pH 5.5-6.0[10][11]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][11]
- Procedure:
 - Dissolution: Dissolve **Hydroxy-PEG1-acid sodium salt** (1 equivalent) in anhydrous DMF or DMSO.
 - Activation: Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[12][13][14]
 - Drug Conjugation: In a separate tube, dissolve the amine-containing cytotoxic drug (1 equivalent) in DMF or DMSO. Add the drug solution to the activated PEG linker solution.
 - Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
 - Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to the Antibody

This step involves the reaction of the hydroxyl group on the drug-linker conjugate with the antibody. This typically requires activation of the hydroxyl group or modification of the antibody. A more common approach for lysine conjugation is to first conjugate the drug to an acid-PEG-amine linker and then activate the acid for reaction with the antibody's lysines. However, for the specified linker, a different strategy is needed. An alternative is to modify the hydroxyl group of

the linker to a more reactive group. For the purpose of this protocol, we will assume a hypothetical activation of the hydroxyl group. A more practical approach would be to start with a linker with a different functional group opposite the acid, such as an amine.

Assuming a method to activate the hydroxyl group for reaction with lysine is available:

- Materials:
 - Purified Drug-Linker Conjugate
 - Monoclonal Antibody (in PBS, pH 7.4)
 - Activation Reagent for Hydroxyl Group (e.g., p-nitrophenyl chloroformate)
 - Quenching Buffer: 1 M Tris-HCl, pH 8.0
 - Size-Exclusion Chromatography (SEC) column
- Procedure:
 - Antibody Preparation: Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
 - Drug-Linker Activation: Activate the hydroxyl group of the purified drug-linker conjugate according to the specific chemistry chosen.
 - Conjugation: Add the activated drug-linker (typically a 5- to 20-fold molar excess) to the antibody solution.
 - Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
 - Quenching: Add the quenching buffer to stop the reaction.
 - Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

Protocol 2: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination

- Hydrophobic Interaction Chromatography (HIC):
 - Equilibrate an HIC column with a high-salt mobile phase.
 - Inject the purified ADC onto the column.
 - Elute the ADC species using a decreasing salt gradient.
 - The number of conjugated drug molecules increases the hydrophobicity of the antibody, leading to longer retention times. Peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) can be resolved and quantified.
- UV-Vis Spectroscopy:
 - Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
 - Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
 - The DAR is the molar ratio of the drug to the antibody.

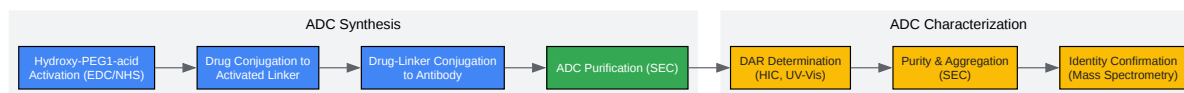
2. Purity and Aggregation Analysis

- Size-Exclusion Chromatography (SEC):
 - Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
 - Inject the purified ADC.
 - Analyze the chromatogram for the presence of high molecular weight species (aggregates) and low molecular weight fragments. The percentage of the main monomeric peak represents the purity of the ADC.

3. Identity and Integrity Confirmation

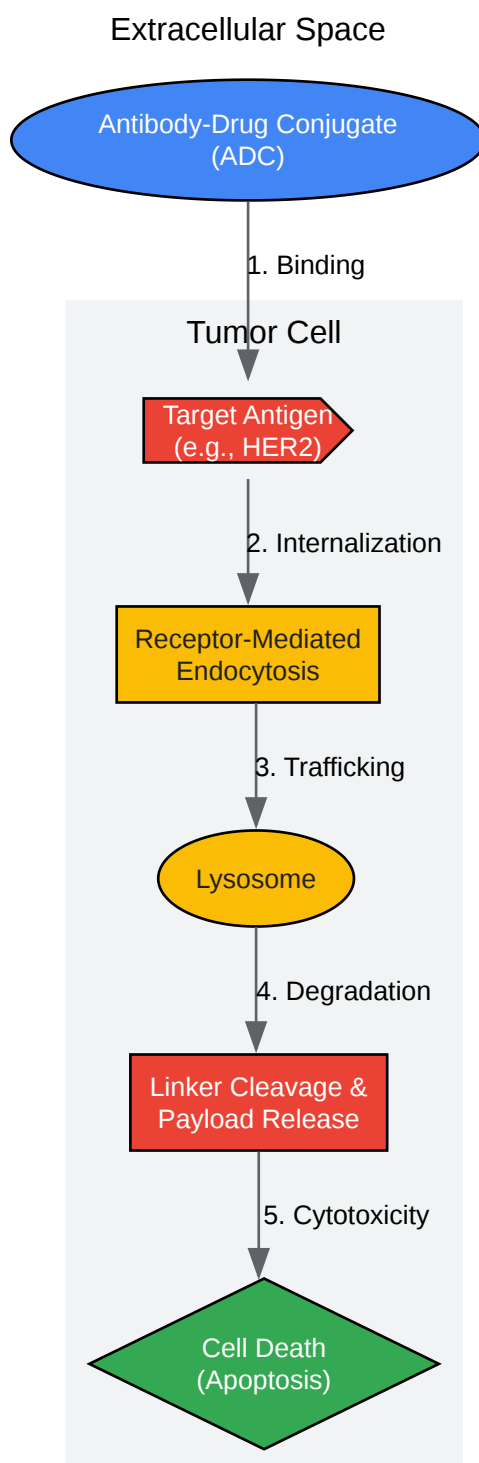
- Mass Spectrometry (MS):
 - For intact mass analysis, the ADC can be analyzed by LC-MS to confirm the masses of the different DAR species.
 - For peptide mapping, the ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to confirm the conjugation sites.

Visualizations



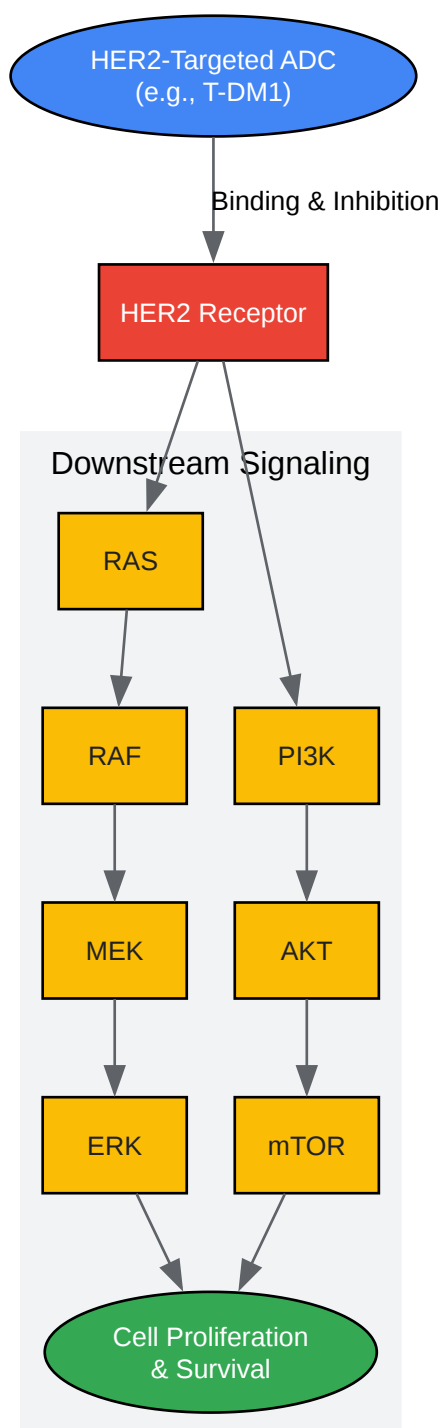
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Caption: Experimental workflow for ADC synthesis and characterization.



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Caption: General mechanism of action for an antibody-drug conjugate.



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Caption: Simplified HER2 signaling pathway inhibited by a HER2-targeted ADC.

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